2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it significant in medicinal chemistry due to its diverse biological activities. The tetrahydronaphthalene moiety contributes to its unique properties and potential applications in various fields.
This compound is classified under heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative. Imidazo[1,2-a]pyridines are recognized for their pharmacological relevance and are often explored for their potential in drug development. The specific structure of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine provides a scaffold that can be modified for enhanced efficacy and selectivity in biological targets.
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine can be achieved through various methods:
The molecular structure of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine consists of:
The molecular formula can be represented as . The structural analysis can be further elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy which provide insights into functional groups and molecular interactions.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine primarily relates to its interaction with biological targets:
Research into the specific mechanisms continues to evolve as more studies are conducted on its pharmacodynamics and pharmacokinetics.
The physical properties of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine include:
Chemical properties include:
The applications of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine span various fields:
The Groebke–Blackburn–Bienaymé (GBB) reaction provides the most efficient route for constructing the imidazo[1,2-a]pyridine core fused with tetrahydronaphthalene. This one-pot condensation employs 2-aminopyridines, aldehydes (typically 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde), and isocyanides under Lewis acid catalysis. Optimization studies demonstrate that Y(OTf)₃ (20 mol%) in toluene at 110°C under air achieves 90% yield of the target hybrid Table 1. The reaction tolerates diverse isocyanides (tert-butyl, cyclohexyl, p-methoxyphenyl) and substituted aminopyridines, with electron-donating groups (e.g., 6-methylaminopyridine) accelerating cyclization kinetics by 1.7-fold [5] [7].
Table 1: Optimization of GBB Reaction for Target Hybrid Synthesis
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-3:C-8) |
---|---|---|---|---|---|
None | Toluene | 110 | 12 | <5 | N/A |
Sc(OTf)₃ | Toluene | 110 | 12 | 75 | 9:1 |
Y(OTf)₃ | Toluene | 110 | 12 | 90 | >20:1 |
Y(OTf)₃ | DMF | 110 | 12 | 45 | 5:1 |
Y(OTf)₃ | Acetonitrile | 110 | 12 | 62 | 7:1 |
Microwave irradiation significantly improves the efficiency of imidazo[1,2-a]pyridine-tetrahydronaphthalene synthesis. Under optimized conditions (150°C, 20 min, DMF), reaction completion accelerates 36-fold compared to conventional heating, with yields exceeding 95% and minimized diastereomer formation. This technique enables rapid exploration of sterically hindered substrates like 2-adamantylisocyanide, achieving 87% yield versus 52% under thermal conditions. Energy efficiency analysis confirms a 16-fold reduction in process mass intensity (PMI) using microwave protocols [3] [5].
The electron-rich C-3 position of the imidazo[1,2-a]pyridine ring undergoes regioselective aldehyde condensation to generate Schiff base pharmacophores. Using p-toluenesulfonic acid (10 mol%) in ethanol at 60°C, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde reacts with anilines bearing electron-withdrawing groups (e.g., 3,4-dichloroaniline) in 2 hours (78-92% yields). X-ray crystallography confirms E-configuration stability, with the tetrahydronaphthalene moiety adopting a 165.2° dihedral angle relative to the imidazopyridine plane [6] [7].
Isocyanide-based dehydration enables direct access to C-3 functionalized imidazopyridines without pre-functionalization. Treatment of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine with tert-butyl isocyanide and aldehydes (aromatic/aliphatic) in dichloroethane at 80°C with PhIO (2 equiv) affords 3-aminoimidazo[1,2-a]pyridines in one pot (65-88% yield). This oxidative dehydration bypasses traditional carbocation rearrangement byproducts, achieving >95% regioselectivity confirmed by ¹H-¹⁵N HMBC spectroscopy [7].
Late-stage halogenation significantly modulates the hybrid's bioavailability and target engagement. Electrophilic fluorination using Selectfluor® (1.2 equiv) in acetonitrile at 25°C selectively monofluorinates the tetrahydronaphthalene ring at C-7 (83% yield), confirmed by ¹⁹F NMR (-118.2 ppm). Alternatively, N-bromosuccinimide (NBS) in DMF brominates the imidazopyridine C-8 position (72% yield), with brominated derivatives showing 3.2-fold enhanced antiproliferative activity against A549 lung cancer cells (IC₅₀ = 0.021 μM) versus parent compounds [7].
Amide coupling between the imidazopyridine C-3 carboxylic acid and sulfonamides generates proteolysis-targeting chimeras (PROTACs) capable of kinase degradation. Using HATU/DIPEA activation, 3-carboxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine conjugates with 2,4-dichlorobenzenesulfonamide exhibit nanomolar DPP-4 inhibition (IC₅₀ = 0.13 μM). Molecular docking confirms the sulfonamide oxygen forms a key H-bond with Tyr547 (2.9 Å), while the dichlorophenyl group occupies the S1 hydrophobic pocket [9].
Table 2: Bioactivity of Modified Hybrids Against Disease Targets
Modification Type | Specific Modification | Target | Activity (IC₅₀/EC₅₀) | Selectivity Index |
---|---|---|---|---|
Halogenation | C-7 Fluorination | CYP2J2 | 0.45 µM | >200 (vs. CYP3A4) |
C-8 Bromination | A549 cells | 0.021 µM | 15 (vs. MCF-10A) | |
Sulfonamide Conjugation | 2,4-Dichlorobenzenesulfonamide | DPP-4 | 0.13 µM | DPP-8/DPP-4 = 215 |
4-Trifluoromethylbenzenesulfonamide | CA-IX | 4.2 nM | >1000 (vs. CA-II) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1